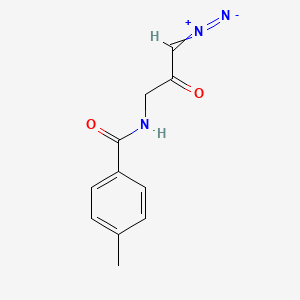
1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate is an organic compound characterized by its unique structure, which includes a diazonium group, a benzamido group, and a prop-1-en-2-olate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate typically involves the reaction of 4-methylbenzoyl chloride with prop-1-en-2-ol in the presence of a base to form the corresponding ester. This ester is then treated with a diazonium salt to yield the final product. The reaction conditions often require low temperatures and an inert atmosphere to prevent decomposition of the diazonium group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: Nucleophilic substitution reactions can replace the diazonium group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, cyanides, or thiols can be employed under mild conditions.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable azo compounds.
Mechanism of Action
The mechanism of action of 1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group can undergo electrophilic substitution reactions, leading to the modification of biomolecules. The compound’s reactivity with nucleophiles also allows it to form covalent bonds with target molecules, potentially disrupting biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-Diazonio-3-(4-methoxybenzamido)prop-1-en-2-olate
- 1-Diazonio-3-(4-chlorobenzamido)prop-1-en-2-olate
- 1-Diazonio-3-(4-nitrobenzamido)prop-1-en-2-olate
Uniqueness
1-Diazonio-3-(4-methylbenzamido)prop-1-en-2-olate is unique due to the presence of the 4-methylbenzamido group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
88473-78-3 |
|---|---|
Molecular Formula |
C11H11N3O2 |
Molecular Weight |
217.22 g/mol |
IUPAC Name |
N-(3-diazo-2-oxopropyl)-4-methylbenzamide |
InChI |
InChI=1S/C11H11N3O2/c1-8-2-4-9(5-3-8)11(16)13-6-10(15)7-14-12/h2-5,7H,6H2,1H3,(H,13,16) |
InChI Key |
GYRJBVLQITUDJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


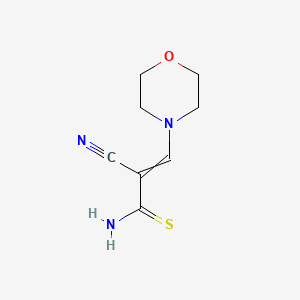
![(E,E)-1,1'-Oxybis[(4-nitrophenyl)diazene]](/img/structure/B14379460.png)

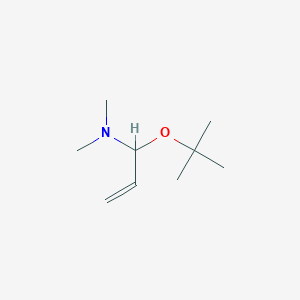
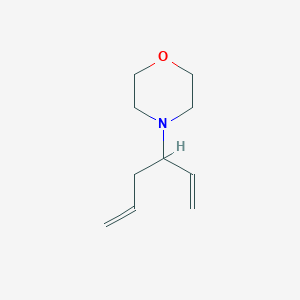
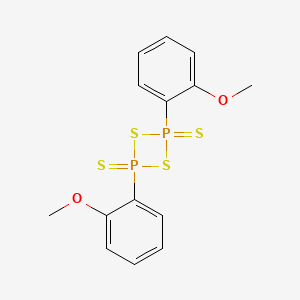
![(3-Methylphenyl){3-methyl-4-[(propan-2-yl)oxy]phenyl}methanone](/img/structure/B14379494.png)
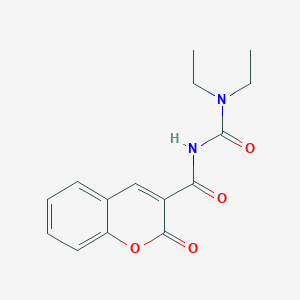
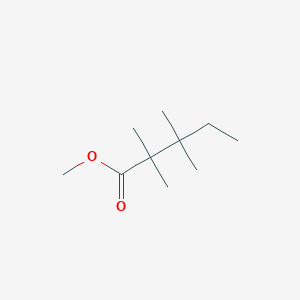
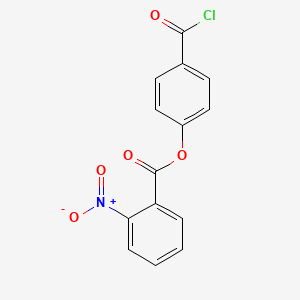
![5-(Trifluoromethyl)bicyclo[3.2.1]oct-2-ene](/img/structure/B14379533.png)
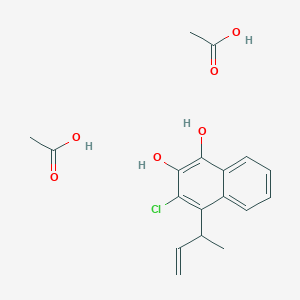

![N-(3-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14379548.png)
